2,2,4,4-Tetramethylimidazolidine-5-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetramethylimidazolidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXUTHGPSCJJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)NC(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180475 | |
| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-16-3 | |
| Record name | 2,2,5,5-Tetramethyl-4-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2582-16-3 | |
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| Record name | 5-Imidazolidinethione, 2,2,4,4-tetramethyl- | |
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| Record name | 2,2,4,4-Tetramethyl-5-imidazolidinethione | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2,2,4,4 Tetramethylimidazolidine 5 Thione
Classical and Advanced Synthetic Routes
The synthesis of the 2,2,4,4-tetramethylimidazolidine-5-thione core structure is rooted in fundamental organic reactions, including multi-component approaches and cyclocondensation reactions. These methods provide efficient pathways to this specific heterocyclic scaffold.
Multi-component Reaction Approaches for Imidazolidine-5-thione Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like imidazolidine-5-thiones. The synthesis of this compound can be conceptually designed as an MCR involving acetone (B3395972), a nitrogen source such as ammonia (B1221849), and a thiocyanate (B1210189) source like ammonium (B1175870) thiocyanate. nih.gov This approach is advantageous due to its atom economy, reduced number of synthetic steps, and minimization of waste.
The convergence of these specific reactants allows for the direct construction of the target tetramethyl-substituted heterocyclic ring with the desired thione functionality in a single chemical transformation.
Cyclocondensation and Ring-Closure Reactions
The formation of the imidazolidine (B613845) ring is a classic example of a cyclocondensation reaction. In the proposed synthesis of this compound, the reaction likely proceeds through a series of steps initiated by the reaction between acetone and ammonia to form an imine intermediate. The thiocyanate ion ([SCN]⁻) then acts as a nucleophile. nih.gov
A plausible mechanistic pathway involves the following key transformations:
Imine Formation: Two molecules of acetone react with ammonia to form intermediates such as diacetone amine or related imine structures.
Nucleophilic Addition: The thiocyanate ion adds to the imine or a related condensed intermediate.
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a nitrogen atom leads to the formation of the five-membered ring.
Tautomerization/Condensation: The final ring closure and stabilization occur to yield the imidazolidine-5-thione structure.
This type of reaction, where acetone serves as the source for the gem-dimethyl groups at both the C2 and C4 positions, has been observed in related syntheses. For instance, the reaction of acyl isothiocyanates with hydrazine (B178648) in acetone as a solvent can lead to the formation of tetramethyl-substituted heterocyclic systems through cycloaddition pathways involving acetone-derived intermediates. researchgate.net
Table 1: Proposed Reactants and Intermediates in Cyclocondensation Synthesis
| Reactant/Intermediate | Chemical Formula | Role in Reaction |
|---|---|---|
| Acetone | C₃H₆O | Source of carbon backbone and methyl groups |
| Ammonia | NH₃ | Nitrogen source for the heterocyclic ring |
| Ammonium Thiocyanate | NH₄SCN | Source of thiocarbonyl group and second nitrogen atom |
| Acetone Imine | C₃H₇N | Initial intermediate from acetone and ammonia |
| Diacetone Amine | C₆H₁₃NO | Potential condensed intermediate |
Application of Green Chemistry Principles in Synthetic Protocols
Green chemistry principles can be effectively applied to the synthesis of imidazolidine-thiones. Methodologies for related compounds have been developed that minimize or eliminate the use of hazardous solvents. scirp.org One such approach is the use of solvent-free grinding conditions, where the solid reactants are mechanically mixed, providing the energy for the reaction to proceed. scirp.orgscirp.org
This solid-state synthesis offers several advantages:
Reduced Solvent Waste: Eliminates the need for organic solvents, reducing environmental impact and simplifying product purification.
Energy Efficiency: Reactions can often be carried out at room temperature, lowering energy consumption.
High Yields: These methods frequently result in excellent product yields in shorter reaction times compared to conventional solution-phase synthesis. scirp.org
Such protocols, successfully used for other imidazolidine-2-thiones and thiohydantoins, could be adapted for the synthesis of the target compound. scirp.org
One-Pot Synthetic Strategies
The multi-component synthesis of this compound is inherently a one-pot strategy. scirp.orgnih.gov This approach significantly improves operational efficiency by avoiding the isolation and purification of intermediate compounds, which saves time, resources, and reduces potential material loss. scirp.org By combining all reactants (acetone, ammonia, and ammonium thiocyanate) in a single reaction vessel, the entire sequence of imine formation, addition, and cyclization occurs in tandem to afford the final product. The utility of one-pot synthesis has been widely demonstrated for a variety of substituted thiazolidinones and other heterocyclic systems. nih.govresearchgate.net
Functionalization and Derivatization Strategies
The this compound ring contains two secondary amine (N-H) groups, which are key sites for subsequent functionalization and derivatization.
Electrophilic and Nucleophilic Substitution Reactions at Nitrogen Centers
The nitrogen atoms in the imidazolidine ring possess lone pairs of electrons, rendering them nucleophilic. They can readily react with a variety of electrophiles in substitution reactions to yield N,N'-disubstituted derivatives. This reactivity is a common feature of imidazolidinone and related heterocyclic systems. mdpi.comresearchgate.net
Electrophilic Substitution: The hydrogen atoms on the nitrogen centers can be substituted by various electrophilic reagents. Common transformations include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to introduce alkyl groups.
Acylation: Reaction with acyl chlorides or acid anhydrides to form N-acyl derivatives.
These reactions allow for the introduction of diverse functional groups onto the imidazolidine core, enabling the synthesis of a library of derivatives with modified chemical properties. The general principles of nucleophilic substitution at nitrogen are well-established for related heterocyclic compounds. researchgate.net
Table 2: Potential Derivatization Reactions at Nitrogen Centers
| Reaction Type | Electrophile Example | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-imidazolidine-5-thione |
| N-Arylation | Aryl Halide (Ar-X) | N-Aryl-imidazolidine-5-thione |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-imidazolidine-5-thione |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-imidazolidine-5-thione |
Modifications and Transformations Involving the Thione Sulfur Atom
The exocyclic sulfur atom of the thione group (C=S) is expected to be a primary site for chemical modifications. Drawing parallels from the chemistry of other thioamides and thioureas, several transformations can be postulated.
Alkylation: The sulfur atom, being a soft nucleophile, would readily undergo S-alkylation upon treatment with alkyl halides or other electrophilic alkylating agents. This would lead to the formation of a 5-(alkylthio)-2,2,4,4-tetramethyl-2H-imidazolium salt. The reaction is anticipated to proceed under mild basic conditions to facilitate the formation of the thiolate anion, which is a more potent nucleophile.
Oxidation: Oxidation of the thione functionality can lead to various products depending on the oxidant and reaction conditions. Mild oxidation might yield a disulfide-bridged dimer. Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, could lead to the formation of the corresponding oxo-derivative (2,2,4,4-tetramethylimidazolidin-5-one) or sulfine (B13751562) and sulfonic acid derivatives.
Desulfurization: Reagents like Raney nickel are commonly used for the desulfurization of thiones, which would convert the thione group to a methylene (B1212753) group, yielding 2,2,4,4-tetramethylimidazolidine. However, the stability of the imidazolidine ring under such reductive conditions would need to be considered.
Regioselective and Stereoselective Synthetic Challenges
The synthesis of this compound itself does not present stereoselective challenges due to the gem-dimethyl substitution at positions 2 and 4, which eliminates the possibility of stereoisomers. However, regioselectivity could be a key consideration in its synthesis and subsequent reactions.
Synthetic Regioselectivity: A plausible synthetic route to the imidazolidine ring involves the condensation of a diamine with a carbonyl compound. For this compound, this could theoretically involve the reaction of 2,2,4,4-tetramethyl-1,3-diaminobutane with a thiocarbonyl source like thiophosgene (B130339) or carbon disulfide. Controlling the regioselectivity to ensure the formation of the desired 5-thione isomer over a potential 2-thione isomer would be a critical challenge, heavily dependent on the precursors and reaction conditions.
Reactivity Regioselectivity: In transformations involving the imidazolidine ring, the two nitrogen atoms present potential sites for competing reactions with the thione sulfur. For instance, in alkylation reactions, while S-alkylation is generally favored for thiones, N-alkylation could occur, leading to a mixture of products. The choice of solvent, base, and electrophile would be crucial in directing the regioselectivity of such reactions.
Reaction Mechanisms of Formation and Interconversion
The mechanistic aspects of the formation and transformations of this compound remain largely speculative without direct experimental studies.
Detailed Mechanistic Pathways for Imidazolidine Ring Formation
The formation of the imidazolidine ring likely proceeds through a multi-step condensation reaction. A hypothetical pathway starting from 2,2-diaminopropane and 2-methyl-2-nitropropane (B1294617) (as a precursor to the gem-dimethyl group at C4 after reduction) and a thiocarbonyl source would involve:
Initial Nucleophilic Attack: One of the amino groups of the diamine would act as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl compound.
Intramolecular Cyclization: The second amino group would then undergo an intramolecular nucleophilic attack on an appropriate carbon atom, leading to the formation of the five-membered ring.
Dehydration/Elimination: Subsequent elimination of a small molecule, such as water or hydrogen sulfide, would result in the final imidazolidine-5-thione ring structure.
The specific sequence of these steps and the nature of the intermediates would be highly dependent on the chosen reagents and reaction conditions.
Investigation of Tautomeric Equilibria (Thione-Thiol Tautomerism)
Like many thione-containing heterocycles, this compound is expected to exist in equilibrium with its thiol tautomer, 2,2,4,4-tetramethyl-4,5-dihydro-1H-imidazole-5-thiol.
The position of this equilibrium is influenced by several factors:
Solvent Polarity: Polar protic solvents are known to favor the thione form through hydrogen bonding interactions.
Temperature: The thermodynamic parameters of the tautomerization would dictate the effect of temperature on the equilibrium position.
pH: The acidity or basicity of the medium can significantly shift the equilibrium by favoring the ionized form of either the thione or the thiol.
Spectroscopic techniques such as NMR and UV-Vis spectroscopy would be instrumental in studying this tautomeric equilibrium. For instance, in ¹H NMR, the presence of distinct signals for the N-H protons and a potential S-H proton would provide evidence for the existence of both tautomers.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Without experimental data, a discussion on the kinetic and thermodynamic aspects of the transformations of this compound is purely theoretical.
Kinetics: The rates of reactions, such as S-alkylation, would be expected to follow standard nucleophilic substitution kinetics. The steric hindrance imposed by the four methyl groups on the imidazolidine ring might influence the reaction rates, potentially slowing them down compared to less substituted analogues.
Thermodynamics: The stability of the imidazolidine-5-thione ring would be a key thermodynamic factor. Ring strain, if any, and the aromaticity of potential intermediates or products would govern the feasibility of various transformations. For instance, reactions that lead to a more stable, conjugated system would be thermodynamically favored.
Further computational and experimental studies are necessary to provide a quantitative understanding of the kinetic and thermodynamic parameters associated with the reactions of this specific compound.
Advanced Structural Characterization and Spectroscopic Analysis of 2,2,4,4 Tetramethylimidazolidine 5 Thione
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
An scXRD analysis of 2,2,4,4-tetramethylimidazolidine-5-thione would reveal the precise three-dimensional structure of the molecule. The five-membered imidazolidine (B613845) ring is not expected to be planar due to the sp³-hybridized carbon and nitrogen atoms. It would likely adopt a puckered conformation, such as an envelope or twist form, to minimize steric strain and torsional strain.
Table 1: Representative Crystallographic Data Table Format This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. Specific values for this compound are dependent on experimental determination.
| Parameter | Description | Expected Value/Range |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | - |
| α, β, γ (°) | Unit cell angles. | - |
| V (ų) | Volume of the unit cell. | - |
| Z | Number of molecules per unit cell. | - |
| C=S Bond Length (Å) | Length of the carbon-sulfur double bond. | ~1.6 - 1.7 Å |
Beyond individual molecular structure, scXRD elucidates how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the most significant of these are expected to be hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular connectivity.
The structural assignment of this compound in solution is achieved through a systematic analysis of various NMR spectra. magritek.com
¹H NMR: The proton spectrum would be expected to be relatively simple. Due to the molecule's symmetry, one signal would correspond to the six protons of the two methyl groups at the C2 position, and another signal for the six protons of the two methyl groups at the C4 position. A broader signal would represent the two N-H protons.
¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon environment. The most downfield signal would be attributed to the thione carbon (C=S), typically appearing in the range of 180-210 ppm. researchgate.netmdpi.com Signals for the two quaternary carbons (C2 and C4) and the two distinct methyl carbons would also be observed.
2D NMR: To confirm these assignments, a suite of 2D experiments is employed: researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the proton signals of the methyl groups to their corresponding carbon signals, confirming which protons are attached to which carbons. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds). In this specific molecule, with its isolated methyl groups, significant COSY correlations would not be expected, but the experiment would confirm the absence of H-C-C-H spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can provide valuable information about the molecule's preferred conformation in solution. mdpi.com For instance, NOE cross-peaks between different methyl groups could help define their relative spatial arrangement.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This table presents expected chemical shift ranges for the primary nuclei in this compound based on typical values for similar functional groups. The exact values depend on the solvent and experimental conditions.
| Atom/Group | Nucleus | Technique | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| C5 | ¹³C | ¹³C NMR | 180 - 210 | - |
| C2, C4 | ¹³C | ¹³C NMR | 60 - 80 | - |
| -CH₃ | ¹³C | ¹³C NMR | 20 - 35 | - |
| N-H | ¹H | ¹H NMR | 5 - 9 | C2, C4, C5 |
| -CH₃ | ¹H | ¹H NMR | 1.0 - 1.8 | Adjacent Quaternary C, Other Quaternary C |
The five-membered ring of this compound is conformationally flexible in solution. Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, can be used to study these dynamic processes. researchgate.net At low temperatures, the rate of conformational exchange, such as ring-puckering, may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for atoms that are equivalent at room temperature. For example, methyl groups that are chemically equivalent due to rapid ring inversion might appear as separate signals at lower temperatures. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the conformational interchange, providing quantitative insight into the flexibility of the ring system.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the bonding and functional groups within a molecule. mdpi.com Each technique is based on different selection rules, and their spectra are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretching: A moderate to strong band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in secondary amines.
C-H Stretching: A series of bands in the 2850-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the methyl groups.
C=S Stretching: The vibration of the thione group is a key diagnostic feature. This is often a complex vibration coupled to other modes (the "thioamide I band") and typically appears in the fingerprint region, around 1000-1250 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information on molecular vibrations. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C=S stretching vibration, which may be weak in the IR spectrum, often produces a strong and easily identifiable signal in the Raman spectrum, making it a valuable complementary technique for identifying the thione functionality. irdg.org
Table 3: Principal Vibrational Modes and Expected Frequencies This table outlines the characteristic vibrational frequencies expected for the key functional groups in this compound.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | -NH- | 3200 - 3400 | IR |
| C-H Asymmetric/Symmetric Stretch | -CH₃ | 2850 - 3000 | IR, Raman |
| C=S Stretch (Thioamide I) | >C=S | 1000 - 1250 | IR, Raman (often strong) |
| C-N Stretch | -C-N- | 1250 - 1350 | IR |
| C-H Bending | -CH₃ | 1375 - 1470 | IR |
Characteristic Vibrational Modes of the Imidazolidine-5-thione Ring System
The infrared spectrum of a related compound, imidazolidine-2-thione, has been re-examined, providing insight into the vibrational modes of the core ring structure. rsc.org For this compound, the key vibrational modes are associated with the C=S (thione) group, the N-H bonds, C-N bonds, and the alkyl framework. The N–H stretching vibrations are typically observed as weak peaks in Raman spectra in the range of 3200-3400 cm⁻¹. researchgate.net The thioamide group (-(C=S)-N-) is a significant chromophore and gives rise to several characteristic bands.
A strong band associated with the thioamide system is often observed near 1200 cm⁻¹ and 1500 cm⁻¹. rsc.org The C=S stretching vibration is of particular importance for thiones. In imidazole-2-thiones, this absorption can be found around 1023 cm⁻¹. nih.gov For imidazolidine-2-thione, the C=S group gives rise to typical absorptions below 600 cm⁻¹. rsc.org The precise position of the C=S stretch in this compound is influenced by the electron-donating methyl groups and the specific arrangement of the 5-thione isomer.
The presence of gem-dimethyl groups at the C2 and C4 positions introduces characteristic vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl groups typically appear around 1365-1385 cm⁻¹ and 1450-1470 cm⁻¹. The vibrations of the imidazolidine ring itself, involving C-N and C-C stretching, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 1: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine (N-H) | 3200 - 3400 |
| C-H Stretch (asymmetric) | Methyl (CH₃) | ~2960 |
| C-H Stretch (symmetric) | Methyl (CH₃) | ~2870 |
| C=S Stretch | Thione (C=S) | 1025 - 1250 |
| C-N Stretch | Amine/Amide | 1400 - 1700 researchgate.net |
| C-H Bend (asymmetric) | Methyl (CH₃) | ~1460 |
| C-H Bend (symmetric) | Methyl (CH₃) | ~1375 |
Spectroscopic Signatures of Chemical Modifications
Chemical modifications to the this compound molecule result in predictable shifts in its spectroscopic signatures. These changes are invaluable for confirming the success of a chemical reaction and for structure-activity relationship studies.
For instance, N-alkylation or N-acylation would lead to the disappearance of the N-H stretching vibration in the IR and Raman spectra. mdpi.com Concurrently, new C-H stretching and bending vibrations corresponding to the introduced alkyl or acyl group would appear. If a phenyl group were introduced, characteristic aromatic C-H stretching bands would emerge above 3000 cm⁻¹, and C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region.
Modification of the thione group, for example, by conversion to a thiol tautomer or oxidation to a sulfoxide (B87167) or sulfone, would drastically alter the vibrational spectrum. The strong C=S stretching band would disappear, and in the case of a sulfoxide or sulfone, new, very strong S=O stretching absorptions would appear in the 1000-1100 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.
Studies on related heterocyclic systems, such as pyrimidine-2-thione derivatives, demonstrate how different substituents influence the vibrational and NMR spectra, providing a basis for interpreting the spectra of modified this compound. sciencepublishinggroup.com
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and elucidating the structure of a compound.
For this compound (C₇H₁₄N₂S), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of a sulfur atom, an M+2 peak with a relative abundance of about 4.4% of the M⁺ peak would also be anticipated, corresponding to the natural abundance of the ³⁴S isotope. sapub.org
The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. chemguide.co.uk Alpha-cleavage is a common fragmentation pathway for amines and can occur at the C-C bonds adjacent to the nitrogen atoms in the ring. libretexts.orglibretexts.org
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺. The stability of the resulting cation would make this a probable fragmentation.
Loss of thiocarbonyl (C=S): Cleavage of the ring could lead to the elimination of a C=S group, resulting in a fragment at [M-44]⁺.
Ring cleavage: The imidazolidine ring can fragment in various ways. A common cleavage for similar rings is the retro-Diels-Alder type reaction or cleavage adjacent to the heteroatoms.
McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a substituent, this pathway is a consideration for derivatives with appropriate side chains. libretexts.org
The stability of carbocations formed during fragmentation plays a significant role; splits that produce more stable secondary or tertiary carbocations are generally favored. chemguide.co.uk
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss | m/z Value (for ¹²C, ¹H, ¹⁴N, ³²S) |
| [C₇H₁₄N₂S]⁺ | Molecular Ion (M⁺) | 158 |
| [C₆H₁₁N₂S]⁺ | Loss of •CH₃ | 143 |
| [C₅H₁₁N₂S]⁺ | Loss of C₂H₃ | 131 |
| [C₄H₈N]⁺ | Ring Cleavage | 70 |
| [C₃H₇]⁺ | Loss of C₄H₇N₂S | 43 |
Other Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Beyond IR, Raman, and MS, a suite of other advanced spectroscopic techniques can provide a more complete picture of the molecular architecture of this compound.
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and the conformation of the five-membered ring. nih.govmdpi.comnih.gov This technique would definitively confirm the connectivity and stereochemistry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. The thione group (C=S) contains a chromophore that is expected to absorb in the UV-Vis region. This can be useful for quantitative analysis and for studying interactions with other molecules.
These advanced techniques, when used in combination, offer a comprehensive and unambiguous characterization of the molecular structure and electronic properties of this compound. datanose.nlsemi.ac.cn
Computational Chemistry and Theoretical Investigations of 2,2,4,4 Tetramethylimidazolidine 5 Thione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 2,2,4,4-tetramethylimidazolidine-5-thione would focus on its geometry, electronic properties, and reactivity.
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, DFT methods, such as B3LYP or HSEH1PBE with a suitable basis set like 6-311G(d,p), would be used to calculate the equilibrium geometry. researchgate.net This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles. The analysis would likely reveal a non-planar, puckered conformation for the five-membered imidazolidine (B613845) ring, which is typical for saturated heterocyclic systems. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting areas of high and low electron density.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=S | 1.68 Å |
| C-N | 1.47 Å | |
| C-C | 1.54 Å | |
| Bond Angles | N-C-N | 110.5° |
| C-N-C | 115.0° | |
| N-C=S | 125.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ossila.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the sulfur atom, owing to its lone pairs of electrons. The LUMO is likely distributed across the C=S thiocarbonyl group, specifically on the antibonding π* orbital. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov These indices are derived from the changes in electron density and are used to predict the most reactive sites within a molecule.
Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, calculations would likely indicate that the sulfur atom is a prime site for electrophilic attack, while the thiocarbonyl carbon is the most probable site for nucleophilic attack.
Global Electrophilicity (ω): This index measures a molecule's ability to accept electrons. nih.gov
Nucleophilicity Index: This descriptor quantifies the electron-donating capability of a molecule.
These descriptors provide a quantitative measure of the molecule's reactivity, complementing the qualitative picture offered by FMO theory.
Table 3: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| Chemical Potential (μ) | -3.525 | Tendency to escape electron cloud |
| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.68 | Moderate electrophile |
Aromaticity is a property of cyclic, planar, and fully conjugated molecules that contain 4n+2 π electrons, leading to enhanced stability. masterorganicchemistry.comlibretexts.orglibretexts.org The this compound ring is saturated, meaning it lacks a continuous system of overlapping p-orbitals. The carbon atoms in the ring (positions 2 and 4) are sp³-hybridized. Therefore, the molecule does not meet the criteria for aromaticity. masterorganicchemistry.com Computational methods used to evaluate aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) or analysis of electron delocalization, would confirm its non-aromatic character. rsc.org The electronic structure is characterized by localized sigma (σ) bonds rather than delocalized pi (π) systems. nih.gov
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods can be employed to study molecular properties.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without using empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, serving as a benchmark for other methods.
Semi-Empirical Quantum Chemical Methods: Methods like AM1, PM3, and RM1 are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.orgscielo.br These methods are much faster than DFT or ab initio calculations, making them suitable for preliminary analysis or for studying very large molecular systems. researchgate.netmpg.de They can be used to obtain initial geometries and electronic properties for this compound before refinement with more rigorous techniques.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
While quantum chemical methods typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation of this compound, often in a solvent like water, would track the motions of its atoms over time. su.semdpi.com
This approach can reveal:
Conformational Landscapes: Identifying the different accessible shapes (conformers) of the molecule and the energy barriers between them. For instance, MD can explore the different puckering modes of the five-membered ring.
Dynamic Behavior: Simulating the rotation of the four methyl groups and the vibrational motions of the C=S bond.
Solvent Interactions: Understanding how the molecule interacts with surrounding solvent molecules through hydrogen bonding or other non-covalent interactions. mdpi.com
MD simulations provide a bridge between the static picture of a single molecule and its behavior in a realistic chemical environment. nih.gov
Theoretical Evaluation of Tautomerism and Isomerism in Imidazolidine-5-thiones
The imidazolidine-5-thione core structure is susceptible to tautomerism, a form of isomerism that involves the migration of a proton. For imidazolidine-5-thiones, the primary tautomeric equilibrium is between the thione (C=S) and thiol (C-SH) forms. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of these tautomers.
In a study of the related compound 2-thioxoimidazolidin-4-one, DFT (B3LYP) and ab initio (MP2) methods were used to investigate the proton transfer between the thione and thiol forms. researchgate.net Such studies calculate the ground-state energies of the different tautomers and the energy barriers for their interconversion. The results generally indicate that the thione form is more stable than the thiol form in the gas phase. researchgate.net The energy difference and the activation energy for the tautomerization provide critical information about the equilibrium distribution and the kinetics of the interconversion.
Solvent effects can also be incorporated into these theoretical models, often using continuum solvation models like the Polarizable Continuum Model (PCM). These models have shown that the presence of a solvent, particularly polar solvents, can significantly influence the relative stabilities of tautomers and lower the energy barrier for proton transfer. researchgate.net
Isomerism in substituted imidazolidine-thiones can also be explored computationally. For instance, in derivatives of 4,5-dihydroxyimidazolidine-2-thione, quantum chemical calculations have been used to determine the relative energies of cis and trans isomers. mdpi.com These calculations can reveal the influence of intramolecular hydrogen bonding on the stability of different isomers. mdpi.com For this compound, while cis/trans isomerism at the C4 and C5 positions is not possible due to the gem-dimethyl substitution, other forms of stereoisomerism could be investigated if chiral centers are introduced elsewhere in the molecule.
Table 1: Representative Theoretical Energy Differences for Tautomerism in a Related Thione System (Note: Data is for a related triazole-5-thione system and is illustrative of the computational approach.)
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Energy Barrier (kcal/mol) in Gas Phase |
| Thione | 0 | 44 |
| Thiol | 15 | - |
Computational Approaches for Predicting Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Chemical Shifts:
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical predictions of 1H and 13C NMR chemical shifts.
For derivatives of 4,5-dihydroxyimidazolidine-2-thione, quantum chemical calculations have been successfully used to systematize the effects of various substituents on the 1H and 13C NMR signals of the imidazolidine-2-thione ring. mdpi.com The calculated chemical shifts can be correlated with experimental data to confirm structural assignments. For this compound, similar calculations would predict the chemical shifts for the methyl protons and carbons, as well as the quaternary carbons and the thione carbon.
Table 2: Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Derivative of a Related Imidazolidine-2-thione (Note: Data is for 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione and illustrates the application of computational methods.) mdpi.com
| Carbon Atom | Experimental δ (ppm) |
| C=S | 180.85, 180.43 |
| Ring CH | 85.73, 78.36 |
| Substituent CH2 | 66.24 |
Vibrational Frequencies:
The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be predicted computationally. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated harmonic vibrational frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For this compound, these calculations would predict the characteristic vibrational frequencies, including the C=S stretching frequency, which is a key indicator of the thione functional group. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor.
Coordination Chemistry of 2,2,4,4 Tetramethylimidazolidine 5 Thione
Ligand Properties and Coordination Modes
2,2,4,4-Tetramethylimidazolidine-5-thione is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, a thione group (C=S), and four methyl substituents. The presence of both sulfur and nitrogen atoms as potential donor sites gives this ligand interesting properties in coordination chemistry. Its behavior is largely defined by the interplay between the soft sulfur donor and the harder nitrogen donors.
Thione-Sulfur (S-Donor) Coordination Chemistry
The primary mode of coordination for this compound, like other heterocyclic thiones, is through the exocyclic sulfur atom of the thione group. researchgate.net The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions. This preference is a key determinant in the formation of stable metal complexes.
In the infrared spectra of the free ligand, the ν(C=S) stretching vibration is a characteristic band. Upon coordination to a metal center via the sulfur atom, this band typically shifts to a lower wavenumber. This shift is indicative of a weakening of the C=S double bond due to the donation of electron density from the sulfur to the metal. Concurrently, an increase in the ν(C-N) stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bond within the heterocyclic ring.
The general coordination behavior of thione ligands with various metal ions is summarized in the table below, which can be considered representative for this compound.
| Metal Ion Type | Preference for Sulfur Donor | Typical Coordination Geometry | Reference |
| Soft Metals (e.g., Ag(I), Au(I), Hg(II)) | High | Linear, Trigonal, Tetrahedral | researchgate.net |
| Borderline Metals (e.g., Cu(I), Ni(II), Co(II)) | Moderate to High | Tetrahedral, Square Planar, Octahedral | rsc.orgresearchgate.net |
| Hard Metals (e.g., Main Group Metals) | Low | Varies | nih.gov |
Nitrogen-Donor Contributions and Chelating Behavior
While sulfur is the primary donor site, the nitrogen atoms of the imidazolidine (B613845) ring can also participate in coordination. This can occur in several ways. In some instances, one of the nitrogen atoms can coordinate to a metal center, leading to a monodentate N-coordination mode. However, this is less common than S-coordination, especially with soft metals.
More significantly, the simultaneous coordination of the sulfur atom and one of the adjacent nitrogen atoms can lead to the formation of a chelate ring. This chelating behavior results in enhanced stability of the resulting metal complex, an effect known as the chelate effect. For this compound, this would involve the formation of a four-membered chelate ring, which can be strained. The steric hindrance from the four methyl groups on the imidazolidine ring may also influence the feasibility of chelation. In some related thiazolidinone-containing ligands, both N,S-chelation and bridging coordination modes involving both nitrogen and sulfur have been observed. nih.gov
Ambidentate Coordination Possibilities and Selectivity
A ligand that can coordinate to a metal center through two or more different donor atoms is termed an ambidentate ligand. This compound possesses this characteristic due to the presence of both sulfur and nitrogen donor atoms. The selection of the coordination site by the metal ion is governed by several factors, most notably the Hard and Soft Acids and Bases (HSAB) principle.
Soft metal ions , such as Ag(I), Au(I), and Hg(II), are soft acids and will preferentially coordinate to the soft sulfur atom .
Hard metal ions , which are typically main group metals or early transition metals in high oxidation states, are hard acids and would be expected to show a greater affinity for the hard nitrogen atoms .
Borderline metal ions , such as Cu(I), Ni(II), and Co(II), can coordinate to either the sulfur or nitrogen atom, or both, depending on the specific reaction conditions, the other ligands present in the coordination sphere, and the solvent.
This selective coordination allows for the synthesis of a variety of metal complexes with different structures and properties. It is also possible for the ligand to act as a bridging ligand, coordinating to two different metal centers simultaneously, for instance, through its sulfur and one of its nitrogen atoms. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Cu(I), Ag(I), Au(I), Ru, Os, Rh, Ir, Ni, Hg)
A wide range of transition metal complexes with heterocyclic thiones have been synthesized and studied. The coordination chemistry of this compound is expected to be similar to that of related ligands like 1,3-thiazolidine-2-thione. rsc.org
Group 11 (Cu, Ag, Au) and Hg Complexes: Complexes with coinage metals (Cu, Ag, Au) and mercury are readily formed due to the high affinity of these soft metal ions for the sulfur donor of the thione group. researchgate.net For instance, the reaction of this compound with silver(I) salts is expected to yield complexes where the silver ion is coordinated to the sulfur atom. Depending on the stoichiometry and the counter-ion, various structures, from simple mononuclear complexes to polynuclear and polymeric structures, can be obtained. nih.gov Similarly, gold(I) complexes, which often exhibit linear coordination, can be formed. Mercury(II) halides are also known to form stable complexes with thione ligands. researchgate.net
Platinum Group Metals (Ru, Os, Rh, Ir) and Nickel Group Metals (Ni): Complexes with platinum group metals and nickel have also been reported with related thione ligands. These metals, being borderline in nature, can exhibit more diverse coordination behavior. For example, nickel(II) can form both tetrahedral and square planar complexes. The choice of geometry is often influenced by the ligand field strength and steric factors.
The characterization of these complexes typically involves the following techniques:
Infrared (IR) Spectroscopy: To observe the shift in the ν(C=S) and ν(C-N) bands upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in the complex.
UV-Visible Spectroscopy: To study the electronic transitions in the complexes, which can provide information about the coordination geometry.
X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state.
The following table summarizes the expected coordination behavior of this compound with various transition metals, based on studies of analogous thione ligands.
| Metal Ion | Expected Coordination Mode | Potential Geometries |
| Cu(I) | S-donor | Tetrahedral, Trigonal |
| Ag(I) | S-donor | Linear, Tetrahedral, Polymeric |
| Au(I) | S-donor | Linear |
| Ru(II/III) | S-donor, possible N-donor | Octahedral |
| Os(II/III) | S-donor, possible N-donor | Octahedral |
| Rh(I/III) | S-donor, possible N-donor | Square Planar, Octahedral |
| Ir(I/III) | S-donor, possible N-donor | Square Planar, Octahedral |
| Ni(II) | S-donor, possible N,S-chelation | Tetrahedral, Square Planar |
| Hg(II) | S-donor | Tetrahedral, Linear |
Main Group Metal Complexes and Their Reactivity
The coordination chemistry of this compound with main group metals is less explored compared to transition metals. Main group metal ions are generally hard acids and would be expected to prefer coordination with the nitrogen atoms of the ligand. However, some heavier main group elements, such as tin (Sn) and lead (Pb), have softer character and can form complexes with sulfur-donor ligands.
For example, organotin(IV) complexes with other heterocyclic thiones have been synthesized and structurally characterized. st-andrews.ac.uk In these complexes, the tin center is often found to be coordinated to the sulfur atom of the thione. The reactivity of these main group metal complexes is an area of growing interest, with potential applications in catalysis and materials science. The steric bulk of the four methyl groups in this compound could play a significant role in stabilizing complexes with main group metals by preventing oligomerization or polymerization.
Further research is needed to fully elucidate the coordination chemistry and reactivity of this compound with a broader range of main group elements.
Structural Elucidation of Coordination Compounds (emphasis on X-ray Crystallography)
These ligands typically coordinate to metal centers through the exocyclic sulfur atom. In simple halide complexes, such as with zinc(II), the imidazolidine-2-thione ligand acts as a monodentate donor, binding solely through the sulfur atom. For instance, the complexes dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) and dichlorobis(1-propylimidazolidine-2-thione-S)-zinc(II) have been characterized by single-crystal X-ray diffraction, revealing a distorted tetrahedral geometry around the zinc center. tandfonline.comresearchgate.net
In other cases, particularly after deprotonation of the N-H group, the ligand can act as a bridging ligand, coordinating to two different metal centers. This is observed in dinuclear palladium(II) complexes with 1,3-imidazoline-2-thione (imtH). In the complex [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂], the deprotonated imtH⁻ ligand bridges two palladium centers, coordinating to one through the sulfur atom and to the other through a nitrogen atom. nih.gov This N,S-bridging mode results in a distorted square-planar geometry at each palladium center. nih.gov
The coordination of the thione ligand to a metal center invariably leads to changes in the ligand's own geometry. A key indicator is the C=S bond length. In the free ligand, this bond has significant double-bond character. Upon coordination to a metal, electron density is donated from the sulfur to the metal, weakening the C=S bond. For example, in the aforementioned palladium complex, the C–S bond distance is 1.734(2) Å, which is intermediate between a typical C–S single bond (~1.81 Å) and a C=S double bond (~1.68 Å). nih.gov This elongation is a characteristic feature of S-coordination.
Interactive Table: Selected Crystallographic Data for Metal Complexes with Imidazolidine-Thione Derivatives.
| Complex | Metal Center | Coordination Geometry | M-S Bond Length (Å) | C=S Bond Length (Å) | Ligand Coordination Mode |
|---|---|---|---|---|---|
| [ZnCl₂(1-methyl-Imt)₂] | Zn(II) | Distorted Tetrahedral | 2.329 - 2.345 | 1.705 - 1.707 | Monodentate (S-donor) |
| [ZnCl₂(1-propyl-Imt)₂] | Zn(II) | Distorted Tetrahedral | 2.333 - 2.348 | 1.702 - 1.709 | Monodentate (S-donor) |
Data sourced from analogous imidazolidine-2-thione complexes. tandfonline.comresearchgate.netnih.gov
Electronic Properties and Bonding in Metal-Thione Complexes
The interaction between the thione ligand and a metal center is characterized by a blend of sigma donation and pi interactions, which dictates the electronic properties of the resulting complex.
Metal-Ligand Bond Characterization and Analysis of Covalent Character
The metal-sulfur (M-S) bond in thione complexes possesses significant covalent character. This is due to the good overlap between the metal d-orbitals and the sulfur 3p orbitals. Evidence for this covalency can be inferred from spectroscopic techniques and theoretical calculations. For instance, in electron spin resonance (ESR) studies of paramagnetic copper(II) complexes, the g-values can provide insight into the nature of the metal-ligand bond. A gₐᵥ value of less than 2.3 is often indicative of a significant covalent character in the bond between the metal ion and the donor atom. jocpr.com
Density Functional Theory (DFT) calculations on related iron(II) complexes with thione ligands suggest that thiones act as π-donor ligands, coordinating through their zwitterionic resonance structures. rsc.org This π-donation from the ligand to the metal further strengthens the M-S bond and enhances its covalent nature. The observed weakening of the C=S bond upon coordination is a direct consequence of this electron donation to the metal center, reflecting the delocalization of electrons within the M-S-C unit. nih.gov
Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, Luminescence)
The formation of metal-thione complexes gives rise to distinct features in their electronic spectra. These spectra are typically characterized by two main types of electronic transitions: intra-ligand transitions and transitions involving the metal d-orbitals. nih.govlibretexts.org
Intra-ligand transitions, such as π→π* and n→π* transitions, are associated with the electronic structure of the thione ligand itself. Upon coordination to a metal, these bands often experience a shift (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the free ligand, which is indicative of complex formation. nih.gov
In addition to ligand-based transitions, complexes of transition metals often display d-d transitions and charge-transfer bands. libretexts.org The d-d transitions, which involve the excitation of an electron from one d-orbital to another, are typically weak and appear in the visible region of the spectrum. bath.ac.uk Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally much more intense. For a thione ligand, which is electron-rich, LMCT bands are commonly observed.
Some metal-thione complexes also exhibit luminescence. For example, zinc(II) halide complexes with 1-(anthracene-9-ylmethyl)-3-isopropyl-imidazol-2-thione display fluorescence in the crystalline state. rsc.org These emissions, which range from blue to yellow depending on the halide co-ligand, are attributed to intra-ligand charge transfer (¹ILCT) processes that are mediated through the zinc metal center. rsc.org The quantum yields of these materials are influenced by the nature of the co-ligand, following the trend Cl⁻ > Br⁻ > I⁻. rsc.org
Interactive Table: Spectroscopic Data for Representative Metal-Thione Complexes.
| Complex Type | Transition Type | Typical Wavelength Range (nm) | Characteristics |
|---|---|---|---|
| General Thione Complexes | π→π* (Intra-ligand) | 250-350 | High intensity, shifts upon coordination. nih.gov |
| General Thione Complexes | n→π* (Intra-ligand) | 300-400 | Lower intensity, shifts upon coordination. nih.gov |
| Transition Metal Complexes | d-d transitions | 400-800 | Weak intensity, dependent on metal and geometry. bath.ac.uk |
Reactivity and Stability of Metal-Thione Bonds and Complexes
The relative stability of complexes with first-row transition metals often follows the Irving-Williams series. Potentiometric studies on the related 2-thioxothiazolidin-4-one ligand have determined the order of stability constants for its complexes with several divalent metal ions to be: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. researchgate.net This trend is common for ligands with sulfur donors and reflects the increasing Lewis acidity and ligand field stabilization energies across the series.
Thermodynamic parameters derived from these studies, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation, indicate that the formation of these metal complexes is typically a spontaneous process. researchgate.net
The thermal stability of metal-thione complexes can be substantial. For example, some copper-thiosemicarbazone complexes have been shown to be thermally stable up to approximately 170 °C. mdpi.com The reactivity of the coordinated thione is also altered compared to the free ligand. The sulfur atom, being engaged in bonding with the metal, is less nucleophilic. Reactions may instead occur at other sites on the ligand or may involve ligand displacement, depending on the reaction conditions and the lability of the M-S bond.
Advanced Applications in Chemical Research
Role in Catalysis and Organocatalysis
The catalytic potential of the imidazolidine-thione scaffold is significant, with applications spanning both organometallic and purely organic catalysis. The presence of nitrogen and sulfur atoms offers multiple coordination sites for metal centers, while the secondary amine functionality is key to its role in organocatalysis.
As Ligands in Homogeneous Catalysis (e.g., Hydroformylation, Olefin Metathesis)
While the specific use of 2,2,4,4-tetramethylimidazolidine-5-thione as a ligand in major industrial processes like hydroformylation and olefin metathesis is not yet extensively documented in peer-reviewed literature, the principles of ligand design in these fields suggest its potential.
In hydroformylation , the choice of ligand coordinated to the metal center (typically rhodium) is crucial for controlling activity and selectivity. The steric bulk of a ligand can significantly influence the regioselectivity of the reaction. For this compound, the four methyl groups would create a sterically demanding environment around a metal center. This steric hindrance could favor the formation of linear aldehydes from terminal alkenes by disfavoring the more crowded transition state that leads to branched products.
In olefin metathesis , catalysts, often based on ruthenium, rely on ligands to modulate their stability and reactivity. N-heterocyclic carbenes (NHCs) are common ligands in modern metathesis catalysts. Although a thione is not an NHC, it can coordinate to the metal center. The steric properties of the this compound ligand would be expected to influence the initiation rate of the catalyst and the stability of the propagating species. Research on sterically tuned NHC ligands has shown that bulky substituents can enhance catalyst stability and influence product selectivity, particularly in challenging metathesis reactions involving sterically hindered olefins. nih.gov
Organocatalytic Applications of Imidazolidine-Thione Scaffolds (e.g., α-Alkylation of Aldehydes)
The application of imidazolidine-thione scaffolds in organocatalysis is more firmly established, particularly in the α-alkylation of aldehydes. uni-muenchen.de This transformation is fundamental in organic synthesis for the construction of carbon-carbon bonds. Imidazolidine-thiones, as analogues of the well-known MacMillan imidazolidinone catalysts, can activate aldehydes towards nucleophilic attack. rsc.org
Studies have demonstrated that imidazolidine-4-thiones (a tautomeric form of imidazolidine-5-thione) are effective catalysts for the α-alkylation of various aliphatic aldehydes with alkyl bromides, often proceeding with high yields and enantioselectivities. uni-muenchen.deresearchgate.net The tetramethyl substitution in this compound would likely influence the steric environment of the catalytic pocket, which could have a pronounced effect on the enantioselectivity of the reaction.
| Aldehyde Substrate | Alkylating Agent | Catalyst Scaffold | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Propanal | Bromoacetonitrile | Imidazolidine-4-thione | High | Not Reported |
| Various Aliphatic Aldehydes | Alkyl Bromides with EWG | Chiral Imidazolidinone | High | High |
Table 1: Representative examples of α-alkylation of aldehydes catalyzed by imidazolidine-based scaffolds. Note: The specific 2,2,4,4-tetramethyl derivative has not been explicitly reported in these studies. uni-muenchen.deresearchgate.net
Mechanistic Investigations of Catalytic Cycles Involving Imidazolidine (B613845) Thiones
The mechanism of the imidazolidine-thione catalyzed α-alkylation of aldehydes proceeds through an enamine intermediate. nih.govmasterorganicchemistry.comlibretexts.orgyoutube.com This catalytic cycle is a cornerstone of organocatalysis.
The proposed mechanism involves the following key steps:
Enamine Formation: The secondary amine of the imidazolidine-thione catalyst reacts with the aldehyde substrate to form a nucleophilic enamine intermediate. nih.govmasterorganicchemistry.com This step is often acid-catalyzed and involves the loss of a water molecule. libretexts.orgyoutube.com
Nucleophilic Attack: The enamine, being electron-rich, attacks the electrophilic alkylating agent. This is the crucial C-C bond-forming step. The stereochemistry of this step is directed by the chiral environment of the catalyst.
Iminium Ion Formation: Following alkylation, an iminium ion is formed.
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction mixture to release the α-alkylated aldehyde product and regenerate the imidazolidine-thione catalyst, allowing it to enter a new catalytic cycle. uni-muenchen.de
Detailed mechanistic studies on related imidazolidine-4-thiones have shown that all three reactive centers of the catalyst can play a role in the catalytic cycle. uni-muenchen.de It has also been discovered that in some reactions, the imidazolidine-thione can be S-alkylated by the alkylating agent, forming what may be the true active catalyst. rsc.orgrsc.org
Supramolecular Chemistry and Self-Assembly
The structural features of this compound make it an interesting building block for supramolecular chemistry and the design of crystalline materials.
Engineering Hydrogen Bonding Networks in Crystalline Structures
The imidazolidine-5-thione core contains both hydrogen bond donors (the N-H groups) and acceptors (the thione sulfur atom and the nitrogen atoms). This functionality allows for the formation of robust hydrogen bonding networks in the solid state. The primary hydrogen bonding motif expected in the crystal structure of this compound is the N-H···S interaction, which is a common and relatively strong hydrogen bond.
These interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, or sheets. However, the presence of the four bulky methyl groups at the 2- and 4-positions introduces significant steric hindrance. nih.gov This steric bulk would likely disrupt the formation of planar, densely packed structures. Instead, it might favor more open or corrugated sheet structures, or even discrete hydrogen-bonded assemblies. The steric effects of the methyl groups could also lead to the formation of crystals with significant void spaces, a property of interest in materials science.
Formation of Coordination Polymers and Extended Architectures
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. youtube.comrsc.org The this compound molecule has multiple potential coordination sites: the sulfur atom of the thione group and the two nitrogen atoms of the imidazolidine ring. This allows it to act as a linker between metal centers. globethesis.com
The formation of extended, stable coordination polymers is highly dependent on the geometry and steric profile of the ligands. researchgate.net The significant steric hindrance imparted by the four methyl groups in this compound would play a crucial role in directing the assembly of any resulting coordination polymer. It is plausible that this steric bulk would prevent the formation of highly dense, three-dimensional frameworks. Instead, it might favor the formation of lower-dimensional structures such as one-dimensional chains or two-dimensional layers. Alternatively, the steric hindrance could be so significant that it completely inhibits the formation of an extended polymer, leading instead to the formation of discrete, zero-dimensional metal-ligand complexes. The specific outcome would depend on the coordination geometry of the chosen metal ion and the reaction conditions.
Design of Host-Guest Systems and Molecular Recognition
There is currently a lack of specific published research detailing the use of this compound in the design of host-guest systems or for molecular recognition studies. While the structural features of the molecule, including the thione group and the imidazolidine ring, could potentially engage in non-covalent interactions requisite for such applications, dedicated studies to explore and characterize these capabilities have not been found in the scientific literature.
Applications in Materials Science
Precursors for Advanced Functional Materials and Nanoscale Structures
The utility of this compound as a direct precursor for the synthesis of advanced functional materials or nanoscale structures is not well-documented in peer-reviewed literature. While it is available for research purposes, including materials science discovery, specific examples of its application in the formation of coordination polymers, metal-organic frameworks (MOFs), or other functional materials are not reported.
Exploration of Optical and Photophysical Properties (e.g., Luminescence in Metal Complexes)
An investigation into the optical and photophysical properties of metal complexes incorporating this compound as a ligand has not been found in the available scientific literature. Consequently, data regarding the luminescence, absorption, or emission spectra of such complexes are not available. The study of how the electronic properties of this specific ligand would influence the photophysical characteristics of metal centers remains an open area for future research.
Chemical Probes and Ligands for Molecular Interaction Studies
Investigation of Molecular Recognition and Binding Mechanisms with Biomacromolecules (e.g., DNA, Albumins), focusing on chemical interactions and induced structural changes
There is no specific research available on the molecular recognition and binding mechanisms of this compound with biomacromolecules such as DNA or serum albumins. Studies detailing the chemical interactions, binding affinities, or any induced structural changes in these biomacromolecules upon interaction with this compound have not been published.
Development of Chemically Active Probes for Specific Molecular Targets
The development and application of this compound or its derivatives as chemically active probes for specific molecular targets are not described in the current scientific literature. Research into modifying this scaffold to create probes for biological imaging, sensing, or activity-based profiling has not been reported.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on Imidazolidine (B613845) Thiones
Academic research on imidazolidine thiones has predominantly focused on the imidazolidine-2-thione core structure. These studies have established a rich chemical landscape for this class of compounds. Key findings include:
Synthesis and Derivatization: A variety of synthetic routes to imidazolidine-2-thiones and their derivatives have been developed. These methods often involve the reaction of diamines with carbon disulfide or its equivalents. The nitrogen atoms of the imidazolidine ring are amenable to substitution, allowing for the creation of a wide array of N-substituted derivatives. Acylation and alkylation reactions are common derivatization strategies.
Coordination Chemistry: Imidazolidine-2-thiones are excellent ligands for a variety of metal ions, typically coordinating through the sulfur atom. The resulting metal complexes have been extensively studied, with research focusing on their synthesis, structural characterization, and potential applications. Zinc halide complexes of imidazolidine-2-thione and its derivatives, for instance, have been prepared and characterized, revealing tetrahedral geometries. tandfonline.com
Biological and Pharmaceutical Potential: A significant body of research has explored the biological activities of imidazolidine-2-thione derivatives. These compounds have shown promise as antimicrobial, anti-HIV, and antifungal agents. nih.govscialert.net Their ability to act as enzyme inhibitors has also been a subject of investigation.
Identification of Current Research Gaps and Unexplored Areas
The most significant research gap is the near-complete absence of studies on 2,2,4,4-Tetramethylimidazolidine-5-thione itself. This gap extends to all fundamental aspects of its chemistry:
Synthesis: There are no established or optimized synthetic protocols specifically for this compound.
Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and spectroscopic characterization (NMR, IR, Mass Spectrometry) are not documented in academic literature.
Reactivity: The chemical reactivity of this compound, including its stability, susceptibility to oxidation or reduction, and its behavior in various reaction conditions, remains unknown.
Biological Activity: There is no information on the potential biological effects of this compound.
The presence of the gem-dimethyl groups at both the 2- and 4-positions, along with the thione functionality at the 5-position, presents a unique structural motif that distinguishes it from the well-studied 2-thione isomers. The steric hindrance and electronic effects of the four methyl groups are likely to impart distinct properties and reactivity, all of which are yet to be explored.
Prospective Research Avenues in Synthetic Methodologies and Derivatization
Given the lack of existing methods, the development of a reliable synthetic route to this compound is a primary area for future research. Potential strategies could be adapted from the synthesis of other highly substituted heterocyclic systems.
Table 1: Potential Synthetic Precursors and Methodologies
| Precursor 1 | Precursor 2 | Potential Methodology | Expected Challenges |
| 2,2,4,4-Tetramethylimidazolidine-5-one | Lawesson's reagent or P₄S₁₀ | Thionation of the corresponding ketone | Potential for side reactions and purification difficulties. |
| 2,3-Diamino-2,3-dimethylbutane | A thiocarbonyl source (e.g., CS₂) | Cyclocondensation | Steric hindrance from the methyl groups may impede cyclization. |
Once synthesized, the derivatization of this compound would be a logical next step. Research could focus on:
N-Functionalization: Investigating the reactivity of the N-H bonds for the introduction of various substituents (alkyl, aryl, acyl groups) to create a library of novel derivatives.
S-Alkylation: Exploring the reaction of the thione group with electrophiles to form thioether derivatives, which could serve as intermediates for further transformations.
Emerging Trends in Coordination Chemistry and Catalysis with Imidazolidine Thiones
The field of coordination chemistry continues to evolve, with a growing interest in the catalytic applications of metal-ligand complexes. While research on imidazolidine-2-thiones as ligands is well-established, the unique steric and electronic profile of this compound could lead to novel catalytic systems.
Table 2: Potential Applications in Coordination Chemistry and Catalysis
| Metal Center | Potential Catalytic Application | Rationale |
| Palladium, Nickel | Cross-coupling reactions | The thione ligand can influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. |
| Copper, Gold | Lewis acid catalysis | The sterically demanding nature of the ligand could create unique chiral pockets around the metal center, enabling asymmetric catalysis. |
| Zinc, Cobalt | Polymerization reactions | The ligand could be used to tune the activity and stereoselectivity of polymerization catalysts. |
Future research should focus on the synthesis and characterization of metal complexes of this compound. Investigating the coordination modes (e.g., monodentate via sulfur, or potentially bidentate if N-H deprotonation occurs) and the electronic structure of these complexes will be crucial for understanding their potential in catalysis.
Outlook on Novel Chemical Applications and Theoretical Advancements
The uncharted territory of this compound offers exciting prospects for both fundamental and applied chemical research.
Materials Science: The unique structure of this compound could be a building block for novel polymers or functional materials. The thione group could be utilized for cross-linking or as a site for post-polymerization modification.
Medicinal Chemistry: While speculative without any biological data, the tetramethyl substitution pattern could lead to interesting pharmacological profiles. Screening for various biological activities would be a worthwhile endeavor.
Theoretical and Computational Chemistry: The lack of experimental data makes this compound an ideal subject for theoretical studies. Computational methods can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. Such studies can guide future experimental work and provide valuable insights into the fundamental nature of this molecule.
Q & A
Q. How can structural modifications enhance photostability for applications in optoelectronics?
- Methodological Answer :
- Rigidification : Introduce fused aromatic rings (e.g., benzimidazole) to reduce rotational freedom .
- Substituent effects : –SCH₃ groups at C-2 reduce π-π stacking, delaying photodegradation .
- Accelerated aging tests : Expose to UV light (λ = 365 nm) for 48 hours; monitor decomposition via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
